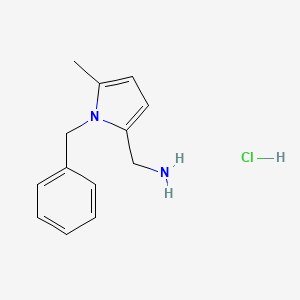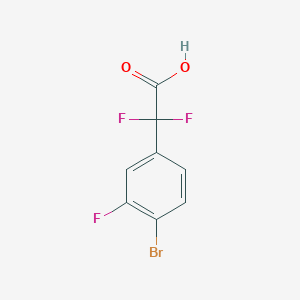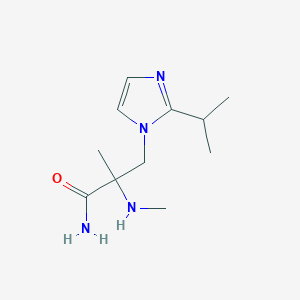
3-(2-Isopropyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Isopropyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide is a synthetic compound with a complex molecular structure It is characterized by the presence of an imidazole ring, an isopropyl group, and a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Isopropyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide typically involves multiple steps, starting with the preparation of the imidazole ring. The isopropyl group is introduced through alkylation reactions, while the methylamino group is added via amination reactions. The final step involves the formation of the propanamide structure through amidation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems. These methods ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Isopropyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole ring and other functional groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
Aplicaciones Científicas De Investigación
3-(2-Isopropyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Isopropyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Isopropyl-1h-imidazol-1-yl)methylphenylamine dihydrochloride
- 4-(2-Isopropyl-1h-imidazol-1-yl)methylaniline
Uniqueness
Compared to similar compounds, 3-(2-Isopropyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide exhibits unique chemical properties, such as higher stability and specific reactivity patterns. These characteristics make it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H20N4O |
|---|---|
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
2-methyl-2-(methylamino)-3-(2-propan-2-ylimidazol-1-yl)propanamide |
InChI |
InChI=1S/C11H20N4O/c1-8(2)9-14-5-6-15(9)7-11(3,13-4)10(12)16/h5-6,8,13H,7H2,1-4H3,(H2,12,16) |
Clave InChI |
UTUPGQWEXIWGAH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC=CN1CC(C)(C(=O)N)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,5S)-6-Oxaspiro[4.5]decan-1-amine hydrochloride](/img/structure/B13534881.png)
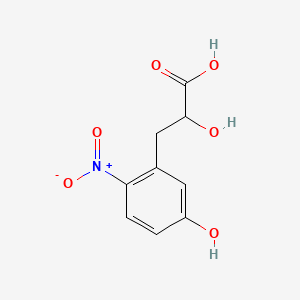

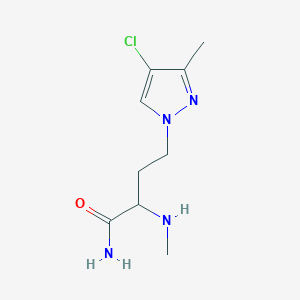
![[1-(2-Methoxypyridin-4-yl)cyclobutyl]methanamine](/img/structure/B13534897.png)

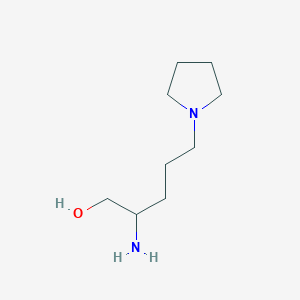
![2-[2-(1-Methylethoxy)phenyl]pyrrolidine](/img/structure/B13534936.png)
![2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13534938.png)
